3-Chloro-2-methylpropanoic acid

Physicochemical profiling Ionization constant Pre-formulation

3-Chloro-2-methylpropanoic acid (C₄H₇ClO₂, MW 122.55 g/mol, also called β-chloroisobutyric acid or 3-CMPA) is a chiral, saturated β‑chloro carboxylic acid that exists as a pair of enantiomers. Its predicted pKa falls around 4.09, positioning it between the stronger 2‑chloropropanoic acid (pKa ≈ 2.83–2.96) and the slightly weaker 3‑chloropropanoic acid (pKa ≈ 4.00–4.08).

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 16674-04-7
Cat. No. B093281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylpropanoic acid
CAS16674-04-7
Synonyms3-chloro-2-methylpropionic acid
3-CMPA
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCC(CCl)C(=O)O
InChIInChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
InChIKeyAWSSTZZQBPIWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylpropanoic Acid (CAS 16674-04-7): Structural & Physicochemical Baseline for Sourcing Decisions


3-Chloro-2-methylpropanoic acid (C₄H₇ClO₂, MW 122.55 g/mol, also called β-chloroisobutyric acid or 3-CMPA) is a chiral, saturated β‑chloro carboxylic acid that exists as a pair of enantiomers. Its predicted pKa falls around 4.09, positioning it between the stronger 2‑chloropropanoic acid (pKa ≈ 2.83–2.96) and the slightly weaker 3‑chloropropanoic acid (pKa ≈ 4.00–4.08) . The compound is a colorless liquid with a density of ~1.213 g/cm³ and a boiling point of ~191 °C at 760 mmHg . It serves as a key chiral building block in the manufacture of the antihypertensive drug captopril and the antipsychotic levomepromazine, where its β‑chloro leaving group and stereogenic C‑2 center are exploited for downstream nucleophilic displacement and enantiospecific coupling .

Why 3-Chloro-2-methylpropanoic Acid Cannot Be Replaced by Generic Halopropionic Acids in Procurement Specifications


Simple replacement of 3‑chloro‑2‑methylpropanoic acid with the 3‑chloropropanoic acid (lacking the α‑methyl group) or 2‑chloropropanoic acid (chlorine at the α‑position) fails on three critical fronts. First, removal of the C‑2 methyl group eliminates chirality, rendering the molecule incapable of delivering the single enantiomer required for stereospecific drug synthesis . Second, the pKa shift from ~2.9 (2‑chloropropanoic acid) to ~4.1 (3‑chloro‑2‑methylpropanoic acid) alters the acid’s ionization state under physiological or reaction conditions by approximately 1.2 log units, directly impacting solubility, reactivity, and coupling efficiency . Third, the β‑chloro substituent is essential for the selective nucleophilic displacement to install the thiol group in captopril; α‑chloro or non‑halogenated analogs undergo different reaction pathways and generate different by‑products, reducing overall process yield . Thus, interchange invites compromised enantiopurity, altered kinetics, and regulatory non‑compliance in validated active pharmaceutical ingredient (API) routes.

3-Chloro-2-methylpropanoic Acid: Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


pKa Modulation: β‑Chloro‑α‑methyl Substitution Reduces Acidity by ~1.2 log Units vs. 2‑Chloropropanoic Acid

The predicted pKa of 3‑chloro‑2‑methylpropanoic acid (4.09 ± 0.10) is approximately 1.2 units higher than the experimentally determined pKa of the α‑chloro isomer 2‑chloropropanoic acid (2.83–2.96) . The pKa also lies very close to that of 3‑chloropropanoic acid (4.00–4.08), indicating that the electron‑withdrawing effect of the β‑chlorine is largely offset by the electron‑donating α‑methyl group .

Physicochemical profiling Ionization constant Pre-formulation

Enantioselective Enzymatic Resolution: Methyl Ester Hydrolysis with E = 9 Defines Practical Optical Purity Limits

The methyl ester of 3‑chloro‑2‑methylpropionic acid (MeCMPA) is resolved by a carboxylesterase from Rhodococcus sp. ME6 with an enantiomeric ratio E = 9 (±1), giving an enantiomeric excess of the remaining substrate (eeS) of 59% at 47% conversion . This moderate E value contrasts with the near‑perfect enantioselectivity reported for methyl 2‑chloropropionate using esterase EST12‑7 (>99% ee at >49% conversion), highlighting that the α‑methyl substitution substantially reduces enzyme discrimination between enantiomers .

Chiral resolution Biocatalysis Enantiomeric excess

Acyl Chloride Formation Yield: SOCl₂ Delivers 89.6% vs. 68.8–84.5% with Alternative Chlorinating Agents

In a systematic patent study, the conversion of 3‑chloro‑2‑methylpropionic acid to its acyl chloride (3‑chloro‑2‑methylpropanoyl chloride) was evaluated with six different chlorinating reagents . Thionyl chloride (SOCl₂) at a 2:1 molar ratio gave a yield of 89.6%, outperforming phosphorus pentachloride (75.2%), phosphorus oxychloride (68.8%), benzoyl chloride (65.8%), acetyl chloride (70.6%), and chloroacetyl chloride (78.6%).

Process chemistry Acyl chloride synthesis Yield optimization

Lipase Stereospecificity: Porcine Pancreatic Lipase Prefers 3‑Chloro‑2‑methylpropanol Propionate Over Longer‑Chain Analogs

Among several lipases screened, porcine pancreatic lipase displayed the highest stereospecificity toward 3‑chloro‑2‑methylpropanol propionate, an ester derivative of 3‑chloro‑2‑methylpropanoic acid . Increasing the chain length of the acid moiety resulted in a measurable decrease in stereospecificity, as determined by initial rate kinetic analysis showing that the stereochemical discrimination arose from differences in catalytic constants (kcat) rather than Michaelis constants (Km).

Biocatalysis Stereospecific hydrolysis Chiral alcohol synthesis

Captopril Intermediate: Established Synthetic Route with 93% Yield from Methacrylic Acid

3‑Chloro‑2‑methylpropanoic acid is prepared by hydrochlorination of methacrylic acid in dry diethyl ether at 0 °C, yielding the product in 93% isolated yield after vacuum distillation (106–107 °C / 2.0 kPa) . Alternative routes, such as chlorination of 2‑methylpropanoic acid or use of 2‑methylacrylic acid under different conditions, have been reported with yields around 88%, making the methacrylic acid‑HCl route the most efficient documented laboratory method .

Pharmaceutical intermediate Captopril synthesis Process validation

Validated Application Scenarios for 3-Chloro-2-methylpropanoic Acid (CAS 16674-04-7) Based on Quantitative Evidence


Captopril API Manufacturing: Enantiopure (S)-3-Chloro-2-methylpropanoic Acid as the Key Chiral Intermediate

The (S)-enantiomer of 3‑chloro‑2‑methylpropanoic acid is the direct precursor to the thiol moiety of captopril, an angiotensin‑converting enzyme (ACE) inhibitor for hypertension and heart failure. The validated Nam et al. route achieves 93% yield from methacrylic acid and HCl gas, followed by conversion to the acyl chloride and stereospecific coupling with L‑proline . The β‑chloro group undergoes nucleophilic displacement with hydrosulfide to install the pharmacophoric mercapto group while retaining the (S)-configuration. Procurement of the enantiopure acid is mandatory because the (R)-enantiomer yields an inactive diastereomer.

Levomepromazine Intermediate: Enzymatic Resolution of 3-Chloro-2-methylpropanol Esters Using Porcine Pancreatic Lipase

Porcine pancreatic lipase exhibits its highest stereospecificity on 3‑chloro‑2‑methylpropanol propionate, enabling the kinetic resolution of racemic esters into enantiopure (R)- or (S)-3‑chloro‑2‑methylpropanol . This chiral alcohol is subsequently elaborated into levomepromazine, a phenothiazine antipsychotic. The documented drop in stereospecificity with longer acid chain lengths underscores the unique fit of the 3‑chloro‑2‑methylpropanol scaffold within the lipase active site, making the propionate ester the preferred substrate for industrial biocatalytic resolution.

Chiral Building Block for General Asymmetric Synthesis: Carboxylesterase Resolution with Defined E Value

The methyl ester of racemic 3‑chloro‑2‑methylpropanoic acid can be resolved using a Rhodococcus sp. ME6 carboxylesterase, providing an enantiomeric excess of 59% at 47% conversion (E = 9) in a single pass . This moderate but well‑characterized enantioselectivity allows process chemists to design multi‑cycle or two‑enzyme resolution schemes to achieve the >99% ee required for pharmaceutical intermediates. The availability of kinetic constants (Km, kcat) and operational parameters (pH 8.0, 50 °C, half‑life ~40 h at 20 °C) makes this enzyme system a predictable, scalable option.

Acyl Chloride Derivatization for Downstream Coupling: SOCl₂‑Mediated Conversion with 89.6% Yield

When 3‑chloro‑2‑methylpropanoic acid must be activated for amide or ester bond formation, the acid chloride derivative is the reactive species of choice. Patent CN1740132A demonstrates that thionyl chloride (SOCl₂) at a 2:1 molar ratio delivers 89.6% yield of the acyl chloride, outperforming five alternative chlorinating agents by 11–24 percentage points . This direct comparative data guides procurement decisions for both the acid and the corresponding acyl chloride, ensuring the most cost‑efficient synthetic route in contract manufacturing.

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